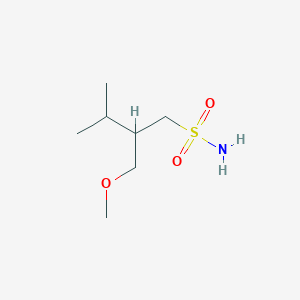
(2-Bromopropan-2-yl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromopropan-2-yl)cyclohexane is an organic compound that features a bromine atom attached to a propan-2-yl group, which is further bonded to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromopropan-2-yl)cyclohexane typically involves the bromination of propan-2-ylcyclohexane. This can be achieved by reacting propan-2-ylcyclohexane with bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4) under controlled conditions. The reaction is usually carried out at room temperature, and the progress is monitored by techniques such as gas chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors where the bromination reaction is optimized for higher yields and purity. The use of catalysts and advanced separation techniques ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromopropan-2-yl)cyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Concentrated solutions of NaOH or KOH in ethanol, typically under reflux conditions.
Major Products Formed
Substitution: Products such as cyclohexanol or cyclohexylamines.
Elimination: Formation of alkenes like propene.
Applications De Recherche Scientifique
(2-Bromopropan-2-yl)cyclohexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (2-Bromopropan-2-yl)cyclohexane in chemical reactions involves the reactivity of the bromine atom. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the bromine atom and a hydrogen atom are removed to form a double bond. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromopropan-2-ylcyclohexane
- 2-Bromopropane
- Cyclohexyl bromide
Comparison
(2-Bromopropan-2-yl)cyclohexane is unique due to the presence of both a cyclohexane ring and a propan-2-yl group, which imparts distinct reactivity compared to simpler brominated compounds like 2-bromopropane. The steric effects and electronic properties of the cyclohexane ring influence its chemical behavior, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C9H17Br |
|---|---|
Poids moléculaire |
205.13 g/mol |
Nom IUPAC |
2-bromopropan-2-ylcyclohexane |
InChI |
InChI=1S/C9H17Br/c1-9(2,10)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 |
Clé InChI |
ARADZRDYMDKVFE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1CCCCC1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride](/img/structure/B13635533.png)
![{[(2R)-azetidin-2-yl]methyl}dimethylaminedihydrochloride](/img/structure/B13635535.png)

![1-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13635558.png)
![rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine](/img/structure/B13635562.png)


![2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13635589.png)



![2-[4-(Isopropyl)phenyl]cyclohexan-1-one](/img/structure/B13635608.png)
![methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminedihydrochloride](/img/structure/B13635619.png)

